ethyl 3-methoxyphenethylcarbamate chemical structure and physical properties
ethyl 3-methoxyphenethylcarbamate chemical structure and physical properties
Executive Summary
In modern medicinal chemistry and drug development, the efficient synthesis of functionalized isoquinoline scaffolds is paramount. Ethyl 3-methoxyphenethylcarbamate serves as a critical, highly versatile intermediate in these pathways. As a protected amine, it provides structural stability during early-stage synthetic sequences and acts as the direct precursor for Bischler-Napieralski-type cyclizations to yield 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one—a core pharmacophore found in various kinase inhibitors and GPR40 receptor agonists.
This technical guide provides a comprehensive, field-proven analysis of the chemical properties, structural elucidation, and self-validating synthetic protocols associated with ethyl 3-methoxyphenethylcarbamate.
Core Chemical Identity & Physical Properties
Understanding the physicochemical baseline of ethyl 3-methoxyphenethylcarbamate is essential for optimizing downstream reactions and extraction protocols. The compound typically presents as a pale yellow oil at room temperature, necessitating specific handling for quantitative transfers .
Table 1: Physicochemical Profile
| Property | Value |
| Chemical Name | Ethyl 3-methoxyphenethylcarbamate |
| CAS Registry Number | 33543-63-4 |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Molecular Weight | 223.27 g/mol |
| Appearance | Pale yellow oil / viscous liquid |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H₂O |
| SMILES String | CCOC(=O)NCCC1=CC(=CC=C1)OC |
Structural Elucidation & Analytical Validation
Accurate analytical validation prevents the propagation of synthetic errors. The structural integrity of ethyl 3-methoxyphenethylcarbamate is most definitively confirmed via ¹H NMR spectroscopy .
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.22 | Triplet (t, J = 7.8 Hz) | 1H | Aromatic C5-H |
| 6.78 | Doublet (d, J = 8.0 Hz) | 1H | Aromatic C6-H |
| 6.77 | Doublet (d, J = 8.0 Hz) | 1H | Aromatic C4-H |
| 6.74 | Singlet (s) | 1H | Aromatic C2-H |
| 4.65 | Broad Singlet (br s) | 1H | Carbamate N-H |
| 4.11 | Quartet (q, J = 7.2 Hz) | 2H | Carbamate -O-CH₂- |
| 3.80 | Singlet (s) | 3H | Aromatic -OCH₃ |
| 3.44 | Quartet (q, J ≈ 6.5 Hz) | 2H | Aliphatic -CH₂-NH- |
| 2.78 | Triplet (t, J ≈ 6.5 Hz) | 2H | Benzylic Ar-CH₂- |
| 1.22 | Triplet (t, J = 7.2 Hz) | 3H | Carbamate -CH₃ |
Causality of Spectral Shifts
The chemical shifts are highly diagnostic. The strongly electron-donating methoxy group (-OCH₃) at 3.80 ppm shields the ortho and para protons on the aromatic ring via resonance, pushing their signals upfield to the 6.74–6.78 ppm range. The meta proton (C5-H) at 7.22 ppm remains relatively unshielded. The broadness of the N-H peak at 4.65 ppm is a direct consequence of the quadrupolar relaxation of the adjacent ¹⁴N nucleus combined with intermolecular hydrogen bonding dynamics.
Synthesis Methodology: A Self-Validating Protocol
The synthesis of ethyl 3-methoxyphenethylcarbamate proceeds via the nucleophilic acyl substitution of 3-methoxyphenethylamine with ethyl chloroformate.
Table 3: Reaction Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Function |
| 3-Methoxyphenethylamine | 151.21 | 1.00 | Limiting Reagent |
| Ethyl Chloroformate | 108.52 | 1.10 | Electrophile |
| Triethylamine (TEA) | 101.19 | 1.50 | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | 10 vol | Solvent |
Step-by-Step Execution & Mechanistic Causality
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Preparation: Dissolve 1.0 eq of 3-methoxyphenethylamine in anhydrous DCM under a nitrogen atmosphere.
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Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of the highly reactive ethyl chloroformate into ethanol and carbon dioxide.
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Base Addition: Add 1.5 eq of Triethylamine (TEA).
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Causality: TEA acts as a kinetic acid scavenger. It neutralizes the HCl byproduct generated during acylation, preventing the starting amine from precipitating as an unreactive hydrochloride salt.
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Electrophile Addition: Cool the vessel to 0 °C. Add 1.1 eq of ethyl chloroformate dropwise over 30 minutes.
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Causality: The reaction is highly exothermic. Maintaining 0 °C controls the reaction kinetics, suppressing the formation of bis-acylated side products and urea derivatives.
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In-Process Control (IPC) & Self-Validation: After warming to room temperature and stirring for 2 hours, withdraw a 10 µL aliquot. Dilute in acetonitrile and analyze via LC-MS.
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Validation Metric: The protocol is validated to proceed to workup only when the m/z 152 peak (starting amine) is completely depleted, and the m/z 224 [M+H]⁺ peak dominates the chromatogram.
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Workup & Isolation: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with 1M HCl (to purge residual TEA), dry over anhydrous MgSO₄, and concentrate in vacuo to yield the product as a pale yellow oil .
Fig 1: Self-validating feedback loop ensuring reaction protocol integrity and high-yield isolation.
Downstream Application: Bischler-Napieralski Cyclization
The most prominent industrial application of ethyl 3-methoxyphenethylcarbamate is its cyclization into 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one , a critical transformation cited in the synthesis of MAP4K1 inhibitors and GPR40 agonists .
Mechanistic Causality of the Cyclization
This transformation utilizes Polyphosphoric Acid (PPA) as both a solvent and a potent Brønsted/Lewis acid. PPA protonates the carbamate carbonyl, generating a highly electrophilic species. The regioselectivity of the subsequent intramolecular electrophilic aromatic substitution is entirely dictated by the 3-methoxy group. As a strongly activating, ortho/para-directing group, the methoxy substituent directs the cyclization exclusively to its para position (which corresponds to the 6-position of the resulting isoquinoline ring), successfully avoiding the sterically hindered ortho position.
Step-by-Step Protocol
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Activation: In a 500 mL flask under a nitrogen atmosphere, mix 36 g of ethyl 3-methoxyphenethylcarbamate with 120 g of Polyphosphoric Acid (PPA) .
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Thermal Cyclization: Heat the highly viscous mixture to 100–120 °C for 3 hours.
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Causality: Elevated thermal energy is strictly required to overcome the activation barrier of the intramolecular Friedel-Crafts-type ring closure.
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Precipitation & Isolation: Cool the mixture to 0 °C. Slowly basify the reaction by adding aqueous ammonia dropwise with vigorous stirring.
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Causality: Neutralizing the PPA reduces the solubility of the organic product in the aqueous phase, driving the precipitation of the dihydroisoquinolinone as a solid.
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Purification: Filter the resulting solid, wash extensively with cold distilled water to remove phosphate salts, and dry under high vacuum to yield the target scaffold .
Fig 2: Synthetic workflow from primary amine to the functionalized dihydroisoquinolinone scaffold.
References
- Enzyme modulators and treatments (Patent AU2005321946B2)
- Novel 3-(4-(benzyloxy)phenyl)hex-4-inoic acid derivative... (Patent WO2014171762A1)
- Pyrimidine compounds for use as map4k1 inhibitors (Patent WO2023281417A1)
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Ethyl 3-MethoxyphenethylcarbaMate — Chemical Substance Information Source: NextSDS Database URL:[Link]
